molecular formula C14H15O4P B1268543 Bis(4-methoxyphenyl)phosphinic acid CAS No. 20434-05-3

Bis(4-methoxyphenyl)phosphinic acid

Cat. No. B1268543
CAS RN: 20434-05-3
M. Wt: 278.24 g/mol
InChI Key: BFPBWJGVRNQWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to bis(4-methoxyphenyl)phosphinic acid often involves the use of phosphine intermediates and various organic moieties to achieve the desired phosphinic acid derivatives. For instance, the use of bis(trimethylsiloxy)phosphine as a key synthon has been developed for the synthesis of new aminomethylphosphinic acids, showcasing the synthetic flexibility of phosphine-based reagents in constructing complex organophosphorus compounds (Prishchenko et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of bis(4-methoxyphenyl)phosphinic acid derivatives reveals a complex interplay of electronic and steric factors influencing their chemical behavior. Studies involving spectroscopic and structural evaluations, such as X-ray crystallography, are crucial in understanding the geometry and electronic structure of these compounds. For example, the structural and spectroscopic evaluations of related compounds indicate the importance of hydrogen bond interactions and the impact of substituents on molecular properties (Tamer et al., 2015).

Chemical Reactions and Properties

Bis(4-methoxyphenyl)phosphinic acid and its derivatives participate in a variety of chemical reactions, leveraging their phosphinic acid moiety for bond formation and cleavage. These reactions include oxidation processes, where compounds like bis(p-methoxyphenyl) telluroxide have been utilized as mild and selective oxidizing agents for specific functional groups (Barton et al., 1979).

Physical Properties Analysis

The physical properties of bis(4-methoxyphenyl)phosphinic acid derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and intermolecular interactions. These properties are essential for determining the compound's applicability in various fields, including material science and catalysis.

Chemical Properties Analysis

The chemical properties of bis(4-methoxyphenyl)phosphinic acid, including acidity, reactivity towards nucleophiles and electrophiles, and redox behavior, are central to its role in synthetic chemistry. For instance, the redox properties of derivatives containing bis(4-methoxyphenyl)amino groups highlight the potential of these compounds in electronic and photonic applications (Sasaki et al., 2002).

Safety And Hazards

Safety data sheets indicate that dust formation should be avoided and that personal protective equipment should be used when handling Bis(4-methoxyphenyl)phosphinic acid . In case of skin contact, the area should be washed off with soap and plenty of water .

properties

IUPAC Name

bis(4-methoxyphenyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O4P/c1-17-11-3-7-13(8-4-11)19(15,16)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPBWJGVRNQWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347646
Record name Bis(4-methoxyphenyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-methoxyphenyl)phosphinic acid

CAS RN

20434-05-3
Record name Bis(4-methoxyphenyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(4-methoxyphenyl)phosphinic acid
Reactant of Route 2
Reactant of Route 2
Bis(4-methoxyphenyl)phosphinic acid
Reactant of Route 3
Bis(4-methoxyphenyl)phosphinic acid
Reactant of Route 4
Bis(4-methoxyphenyl)phosphinic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Bis(4-methoxyphenyl)phosphinic acid
Reactant of Route 6
Bis(4-methoxyphenyl)phosphinic acid

Citations

For This Compound
55
Citations
A Allegrucci, NA Lewcenko, AJ Mozer… - Energy & …, 2009 - pubs.rsc.org
Chemical surface treatment of porphyrin-sensitised titania films using bis-(4-methoxyphenyl)phosphinic acid after dye adsorption, results in large improvements in DSSC efficiencies …
Number of citations: 64 pubs.rsc.org
K Koga, Y Yamada, M Koikawa… - Journal of Coordination …, 2007 - Taylor & Francis
Novel binuclear ruthenium(II) complexes with bis(μ-phosphinato-κO:κO′) bridges, [Ru(dpp)(bpy) 2 ] 2 (BF 4 ) 2 (1), [Ru(bmp)(bpy) 2 ] 2 (BF 4 ) 2 (2) (Hdpp = diphenylphosphinic acid, …
Number of citations: 1 www.tandfonline.com
K Sunahara, A Allegrucci, S Mori, NA Lewcenko… - 2009 - ro.uow.edu.au
Chemical surface treatment of porphyrin-sensitised titania films using bis-(4-methoxyphenyl) phosphinic acid after dye adsorption, results in large improvements in DSSC efficiencies …
Number of citations: 4 ro.uow.edu.au
FA Mautner, M Navarro, S Speed, MS El Fallah… - Polyhedron, 2013 - Elsevier
Four new polynuclear phosphinato-bridged manganese(II) complexes, three dinuclear compounds [Mn(μ-dpp)(5-dmbpy)(NO 3 )] 2 (1), [Mn(μ-dpp)(Me-phen)(NO 3 )] 2 (2), [Mn(μ-bmp)(…
Number of citations: 5 www.sciencedirect.com
FA Mautner, S Speed, MS El Fallah, R Vicente - Polyhedron, 2011 - Elsevier
A new series of dinuclear phosphinato-bridged manganese(II) complexes [Mn(μ-bmp)(bpy)(NO 3 )] 2 (1), [Mn(μ-bmp)(phen)(NO 3 )] 2 ·4CH 2 Cl 2 (2) and [Mn 2 (μ-bmp) 2 (5-dmbpy) 2 (…
Number of citations: 7 www.sciencedirect.com
K Koga, M Ohtsubo, Y Yamada, M Koikawa, T Tokii - Chemistry letters, 2004 - journal.csj.jp
Novel dinuclear copper(II) complexes with phosphinato bridging ligands, [Cu 2 (NO 3 )(bmp) 2 (5-dmbpy) 2 ]NO 3 ·H 2 O (1), [Cu 2 (bmp) 2 (5-dmbpy) 2 (MeOH) 2 ](BF 4 ) 2 (2) (Hbmp = …
Number of citations: 9 www.journal.csj.jp
K Koga, M Ueno, M Koikawa, T Tokii - Inorganic Chemistry …, 2003 - Elsevier
Novel dinuclear oxovanadium (IV) complexes having the formula [(VO) 2 (dpp) 3 (bpy) 2 ]NO 3 ·2H 2 O (1), [(VO) 2 (dpp) 3 (phen) 2 ]-NO 3 ·H 2 O (2), [(VO) 2 (bmp) 3 (bpy) 2 ]NO 3 ·H 2 …
Number of citations: 12 www.sciencedirect.com
M Wolska‐Pietkiewicz, A Grala… - … A European Journal, 2017 - Wiley Online Library
Despite various applications of alkylzinc carboxylates in chemistry and materials science, the corresponding organozinc derivatives of organophosphorus compounds still represent an …
S Kawasaki, M Koikawa, T Tokii - Molecular Crystals and Liquid …, 2002 - Taylor & Francis
Novel dinuclear oxovanadium(IV) complexes with tris(µ-phosphinato)-bridges, [(VO) 2 (dpp) 3 (bpy) 2 ]NO 3 ·2H 2 O ( 1 ), [(VO) 2 (dpp) 3 (phen) 2 ]NO 3 ·H 2 O ( 2 ) and [(VO) 2 (bmp) 3 (…
Number of citations: 9 www.tandfonline.com
K Koichi, O Miki, Y Yasunori, K Masayuki, T Tadashi - Chemistry Letters, 2004 - cir.nii.ac.jp
Novel dinuclear copper (II) complexes with phosphinato bridging ligands,[Cu 2 (NO 3)(bmp) 2 (5-dmbpy) 2] NO 3· H 2 O (1),[Cu 2 (bmp) 2 (5-dmbpy) 2 (MeOH) 2](BF 4) 2 (2)(Hbmp= bis (…
Number of citations: 0 cir.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.